![molecular formula C16H13N5O2 B2367235 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione CAS No. 1795482-35-7](/img/structure/B2367235.png)
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione is a heterocyclic compound that features a triazolopyrimidine moiety linked to an isoindoline-dione structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of cdk2 , JAK1, and JAK2 . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to them and preventing their normal function . For instance, CDK2 inhibitors prevent the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
Given its potential targets, it can be inferred that it may affect the cell cycle and jak-stat signaling pathway . The inhibition of these pathways can lead to the suppression of cell proliferation and modulation of immune responses .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . This suggests that 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biological context in which it is present.
Cellular Effects
Preliminary studies suggest that it may have cytotoxic activities against certain types of cells . It is also suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione typically involves the formation of the triazolopyrimidine ring followed by its attachment to the isoindoline-dione core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . The resulting intermediate is then reacted with an appropriate isoindoline-dione derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in drug design.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of triazolo-pyrimidine derivatives, including the compound . Research indicates that these compounds can inhibit receptor tyrosine kinases (RTKs), particularly the AXL receptor. Inhibition of AXL has been shown to reduce tumor growth and metastasis in various cancer types such as breast cancer and lung cancer .
Table 1: Anticancer Studies Involving Triazolo-Pyrimidine Compounds
Antimicrobial Properties
Triazolo-pyrimidines have also been evaluated for their antimicrobial activity. Some derivatives exhibit significant antibacterial and antifungal effects against various pathogens. The mechanism often involves disruption of nucleic acid synthesis or inhibition of key metabolic pathways in microorganisms.
Table 2: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
Compound Name | Pathogen Targeted | Activity Level |
---|---|---|
2-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione | Staphylococcus aureus | Moderate |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | Candida albicans | High |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide | Escherichia coli | Low |
Neurological Applications
Emerging research suggests that triazolo-pyrimidine derivatives may have neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neuroinflammation and oxidative stress responses.
Case Studies
Case Study 1: Inhibition of AXL in Breast Cancer
A study conducted by Holland et al. (2005) demonstrated that compounds similar to this compound significantly inhibited AXL signaling pathways in breast carcinoma cells. The results indicated a marked reduction in cell migration and invasion capabilities.
Case Study 2: Antimicrobial Efficacy Against Fungal Infections
In a comparative study on the efficacy of triazolo-pyrimidine derivatives against fungal infections caused by Candida species, researchers found that certain derivatives exhibited potent antifungal activity with minimal cytotoxicity to human cells. This positions these compounds as promising candidates for developing new antifungal agents.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its use as a scaffold in drug design.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyrimidine core and have been studied for their biological activities, including enzyme inhibition and receptor modulation.
Uniqueness
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione is unique due to its combination of the triazolopyrimidine and isoindoline-dione moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents.
Biological Activity
The compound 2-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article discusses the biological activity of this compound based on diverse research findings, including in vitro studies and structure-activity relationships.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily in the following areas:
- Anticancer Activity
- Antimicrobial Activity
Anticancer Activity
Studies conducted by the National Cancer Institute (NCI) have shown that derivatives of isoindoline compounds exhibit potent antitumor activity. The compound has been tested against various human cancer cell lines with promising results.
In Vitro Studies
- Cell Lines Tested: The compound was evaluated on a panel of approximately 60 cancer cell lines.
- Results: It displayed a mean growth inhibition (GI50) of 15.72 μM and a total growth inhibition (TGI) of 50.68 μM, indicating strong potential as an anticancer agent .
Case Study: NCI Protocol Evaluation
A specific evaluation under NCI protocols highlighted the compound's efficacy:
- Average Cell Growth Inhibition: 12.53% across tested lines.
- Mechanism of Action: The compound likely interferes with cellular processes critical for cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated, particularly its efficacy against bacterial strains.
Research Findings
- Methodology: The compound was synthesized and subjected to antimicrobial testing against various pathogens.
- Results: It exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of such compounds.
Structural Feature | Impact on Activity |
---|---|
Triazole Ring | Enhances interaction with biological targets |
Isoindoline Core | Provides structural stability and bioactivity |
Propyl Linker | Affects solubility and permeability |
Properties
IUPAC Name |
2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-14-12-5-1-2-6-13(12)15(23)20(14)7-3-4-11-8-17-16-18-10-19-21(16)9-11/h1-2,5-6,8-10H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWOBMAQTLODJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.